molecular formula C12H18BrN3 B1432984 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide CAS No. 1375969-37-1

1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B1432984
CAS No.: 1375969-37-1
M. Wt: 284.2 g/mol
InChI Key: IXZDEESJELOJPD-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a synthetic compound . It is a benzodiazepine derivative that acts as a neurostimulant and anxiolytic drug. This compound binds to an allosteric site on GABA-A receptors, enhancing GABAergic neurotransmission.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.20 . It’s a powder at room temperature . Unfortunately, the sources I found do not provide more detailed physical and chemical properties such as boiling point, melting point, solubility, etc.

Scientific Research Applications

Synthesis and Characterization

  • New Synthesis Methods : 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide is utilized in the synthesis of complex chemical structures. For example, Kuzʼmenko et al. (2020) demonstrated its use in synthesizing peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, which are a class of fused heterocyclic compounds (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

Antitumor Properties

  • Antitumor Applications : Research has indicated the potential antitumor properties of compounds similar to this compound. Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Chemical Synthesis and Reactions

  • Chemical Synthesis : The compound plays a role in various chemical syntheses. Hanson and Mohamed (1997) used a similar structure in the synthesis of amino acid hydrobromide, showcasing its utility in chemical reactions (Hanson & Mohamed, 1997).

  • Pharmaceutical Applications : In the pharmaceutical field, compounds related to this compound are synthesized for potential therapeutic uses. Diana et al. (2020) synthesized a fluorescent and colorimetric pH probe, highlighting the versatility of these compounds in creating diagnostic tools (Diana, Caruso, Tuzi, & Panunzi, 2020).

  • Antimicrobial and Cytotoxic Activities : Noolvi et al. (2014) researched the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole, providing insights into the biological activities of these compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Mechanism of Action

This compound acts as a neurostimulant and anxiolytic drug. It binds to an allosteric site on GABA-A receptors, enhancing GABAergic neurotransmission. This mechanism of action is similar to other benzodiazepine derivatives.

Properties

IUPAC Name

1-(3-methylbutyl)benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.BrH/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13;/h3-6,9H,7-8H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZDEESJELOJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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